(Z)-Benzyl 3-aminobut-2-enoate, with the chemical formula C12H13NO2 and CAS number 464917-79-1, is an organic compound characterized by its unique structure that includes a benzyl group and an amino acid derivative. This compound features a double bond between the second and third carbon atoms of the butenoate chain, which contributes to its reactivity and biological properties. The presence of the amino group enhances its potential for various chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .
These reactions are significant for synthesizing more complex molecules in pharmaceutical applications.
Research has indicated that (Z)-Benzyl 3-aminobut-2-enoate exhibits various biological activities. Its structural features allow it to interact with biological targets effectively:
The exact mechanisms of action are still being explored, but the compound's ability to modulate biological pathways is of significant interest.
Several synthetic routes have been developed for producing (Z)-Benzyl 3-aminobut-2-enoate:
(Z)-Benzyl 3-aminobut-2-enoate finds applications across various fields:
The versatility of (Z)-Benzyl 3-aminobut-2-enoate makes it a valuable compound in both research and industrial applications.
Interaction studies involving (Z)-Benzyl 3-aminobut-2-enoate focus on its binding properties with various biological macromolecules:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
(Z)-Benzyl 3-aminobut-2-enoate shares structural similarities with several other compounds, which can be compared based on their functionalities and applications:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (Z)-Methyl 3-Aminobut-2-Enoate | Methyl group instead of benzyl | Antimicrobial | Simpler structure; less sterically hindered |
| Ethyl (Z)-3-Aminobut-2-Enoate | Ethyl group instead of benzyl | Antitumor activity | More soluble in organic solvents |
| (E)-Benzyl 3-Aminobut-2-Enoate | E isomer; different stereochemistry | Potentially different binding | Different reactivity due to stereochemistry |
Each compound exhibits unique properties that could make them suitable for specific applications while sharing common features that highlight their relationship within the same chemical family.